molecular formula C24H24N4O4S2 B2990790 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-69-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2990790
CAS RN: 1021119-69-6
M. Wt: 496.6
InChI Key: SFXOMZGFYSCAKO-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to a class of compounds explored for their diverse biological activities. Studies have focused on synthesizing and characterizing various derivatives within this chemical class to evaluate their potential applications. For example, Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in anticancer research Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014.

Antimicrobial and Antitumor Activity

Compounds within this category have also been evaluated for their antimicrobial and antitumor activities. A study by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) synthesized novel derivatives that showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020.

Heterocyclic Synthesis

The compound's framework serves as a precursor for the synthesis of various heterocyclic derivatives. R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, and Susan I. Aziz (2004) explored its use in generating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, contributing to the diversity of heterocyclic chemistry and potential pharmaceutical applications R. Mohareb et al., 2004.

Molecular Interaction Studies

The interaction of these compounds with biological targets is another area of interest. For instance, J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, and A. Howlett (2002) studied the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity, which is crucial for drug development J. Shim et al., 2002.

Structural and Electronic Analysis

The structural and electronic characteristics of these compounds have been analyzed through various techniques. K. Kumara, A. D. Kumar, K. Kumar, and N. K. Lokanath (2018) conducted a study on a novel pyrazole derivative, highlighting the importance of X-ray crystallography, Hirshfeld surface analysis, and DFT calculations in understanding the compound's properties and interactions K. Kumara et al., 2018.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-15-22-19(24(29)25-13-16-5-3-6-18(11-16)32-2)12-20(21-7-4-9-33-21)26-23(22)28(27-15)17-8-10-34(30,31)14-17/h3-7,9,11-12,17H,8,10,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOMZGFYSCAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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